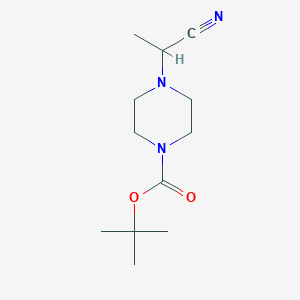

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 1-cyanoethyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the cyanoethyl moiety introduces reactivity for further functionalization, such as nucleophilic additions or participation in cycloaddition reactions. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets .

The 1-cyanoethyl group may be introduced through alkylation or substitution reactions, leveraging the nucleophilic nature of the piperazine nitrogen.

Properties

IUPAC Name |

tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJBOFMUXZDASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate typically involves the functionalization of tert-butyl piperazine-1-carboxylate (also known as Boc-piperazine) at the 4-position with a cyanoethyl group. This can be achieved by nucleophilic substitution or alkylation reactions using appropriate cyanoethyl precursors under controlled conditions to avoid side reactions and decomposition of the Boc group.

Key Synthetic Approaches

Detailed Example of Alkylation Method

A mixture of tert-butyl piperazine-1-carboxylate (1 equivalent) and 1-bromo-1-cyanoethane (1.2 equivalents) is dissolved in dry dimethylformamide (DMF).

Potassium carbonate (2 equivalents) is added as a base to deprotonate the piperazine nitrogen and facilitate nucleophilic substitution.

The reaction mixture is stirred under an inert atmosphere (nitrogen or argon) at 100-110°C for 7-16 hours.

After completion (monitored by TLC or LC-MS), the mixture is cooled and poured into water.

The product is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.

The product this compound is obtained as a colorless to pale solid.

Yields typically range from 48% to 63%, depending on the exact reaction conditions and purification efficiency.

The Boc protecting group remains intact under these conditions.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Base | Potassium carbonate or triethylamine | Facilitates nucleophilic substitution; choice affects yield and side reactions |

| Solvent | DMF, Methanol | DMF preferred for high temperature alkylation; methanol for milder conditions |

| Temperature | 20°C to 110°C | Higher temperature accelerates reaction but risks Boc cleavage |

| Reaction Time | 2 to 16 hours | Longer times improve conversion but may increase impurities |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and side reactions |

| Purification | Silica gel chromatography | Essential for isolating pure product |

Research Findings and Notes

The Boc protecting group on the piperazine nitrogen is stable under the described alkylation conditions, provided temperature and reaction time are controlled.

Potassium carbonate is a common and effective base for these alkylations, offering a balance between reactivity and mildness.

Reaction yields vary widely depending on the alkylating agent purity, solvent choice, and temperature control.

Chromatographic purification is critical to separate unreacted starting materials and side products.

Alternative methods such as carbonate intermediates or click chemistry routes offer potential for improved yields and selectivity but require further adaptation for cyanoethyl substitution.

Summary Table of Preparation Methods

| Method Type | Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation with bromo-cyanoethane | tert-Butyl piperazine-1-carboxylate, K2CO3, DMF, 100-110°C, 7-16h | 48-63 | Straightforward, well-established | Moderate yield, requires chromatography |

| Alkylation with cyanoethyl halide | tert-Butyl piperazine-1-carboxylate, TEA, MeOH, RT, 2h | ~87 | Mild conditions, higher yield | May require pure reagents |

| Carbonate intermediate method | Carbonate derivatives, room temp, 2h | Not specified | Potentially novel, mild | Less documented for cyanoethyl |

| One-pot click chemistry (related) | CuI catalyst, DMF, 0°C, 5 min | 90-97 | High purity, high yield | Requires azide and alkyne precursors |

Chemical Reactions Analysis

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways . For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-Boc derivatives are structurally diverse, with variations in substituents influencing physicochemical properties, stability, and biological activity. Below is a systematic comparison based on substituent type:

Aromatic and Heteroaromatic Substituents

Analysis : Aromatic substituents enhance π-π stacking interactions, improving target binding in kinase inhibitors (e.g., ). Heteroaromatic groups like triazoles () introduce hydrogen-bonding sites, critical for antiviral activity.

Aliphatic and Functionalized Alkyl Chains

Analysis: Aliphatic chains with functional groups (e.g., diazoacetyl in ) enable photochemical or thermal reactivity. Nitro and amino groups () are pivotal for redox-active intermediates.

Stability and Degradation Profiles

- Unstable Compounds : tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) degrades in simulated gastric fluid due to triazole lability .

Key Insight: Electron-withdrawing groups (e.g., cyano, nitro) improve stability, while heterocycles with labile bonds (e.g., triazoles) may limit gastrointestinal applicability .

Biological Activity

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate (CAS No. 1267321-28-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2, with a molecular weight of approximately 222.29 g/mol. The structure features a piperazine ring, which is known for its versatility in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with an appropriate cyanomethylating agent. The following steps outline a common synthetic route:

- Preparation of Piperazine Derivative : Tert-butyl piperazine-1-carboxylic acid is synthesized.

- Cyanomethylation : The piperazine derivative reacts with a cyanomethylating agent, such as ethyl cyanoacetate, under basic conditions to yield the final product.

Anticancer Properties

Research indicates that compounds related to this compound exhibit anticancer activity . Studies have shown that these compounds can induce apoptosis in various cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis via caspase activation | |

| HeLa (cervical cancer) | 12.5 | Inhibition of cell cycle progression |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, leading to altered cellular responses.

- Signal Transduction Pathways : It modulates key signaling pathways involved in cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress in target cells contributes to its anticancer effects.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research demonstrated the effectiveness of this compound against breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were evaluated against a panel of bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate with 1-cyanoethyl bromide or chloride under basic conditions (e.g., sodium carbonate or triethylamine) in solvents like dichloromethane or tetrahydrofuran . Optimizing reaction time (6–12 hours) and temperature (0–25°C) minimizes side products. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H), cyanoethyl substituent (δ ~2.7–3.0 ppm for CH), and piperazine backbone .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 283.2 (CHNO) .

- HPLC : A purity >98% is achievable using a C18 column with acetonitrile/water gradients .

Q. What solvent systems are optimal for recrystallization or purification?

A mixture of ethyl acetate and hexanes (3:1 v/v) is effective for recrystallization. For column chromatography, silica gel with a gradient of 10–30% ethyl acetate in hexanes resolves impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the cyanoethyl group influence reactivity in downstream derivatization?

The electron-withdrawing cyano group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitutions (e.g., amidation or alkylation). Steric hindrance from the tert-butyl group requires careful selection of catalysts, such as DMAP (4-dimethylaminopyridine), to accelerate acylation reactions . Computational studies (DFT) predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) or target selectivity. For example:

- Enzyme Inhibition : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity .

- Cellular Uptake : Quantify intracellular concentrations via LC-MS to correlate with observed efficacy .

- SAR Studies : Compare derivatives lacking the cyanoethyl group to isolate its contribution .

Q. How can researchers leverage crystallographic data to refine molecular docking models?

Single-crystal X-ray diffraction (using SHELXL ) provides precise bond angles and torsional parameters for the piperazine ring. These data improve docking accuracy in software like AutoDock Vina by constraining ligand conformations. For example, the tert-butyl group’s orientation in the crystal structure informs hydrophobic pocket interactions in receptor models .

Q. What experimental design principles apply to scaling up synthesis while maintaining yield?

- DOE (Design of Experiments) : Vary temperature, solvent volume, and stoichiometry to identify critical parameters .

- Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions compared to batch processing .

- In-line Analytics : FTIR or Raman spectroscopy monitors intermediates in real time .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving the cyanoethyl moiety?

Common issues include:

Q. What computational tools predict metabolic stability or toxicity of this compound?

Q. How to validate target engagement in cellular models?

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target .

- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of the target protein after compound treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.